3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis
Biochemical Pathways
The inhibition of mycobacterium tuberculosis suggests that the compound may interfere with the biochemical pathways essential for the bacterium’s survival and proliferation .
Result of Action
The result of the action of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is the inhibition of the growth of Mycobacterium tuberculosis This suggests that the compound may have potential as an anti-tubercular agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 3-chlorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
6-fluorobenzo[d]thiazole amides: These compounds share a similar benzothiazole core structure and exhibit comparable biological activities.
Benzothiazole derivatives: Other derivatives, such as 2-aminobenzothiazoles, also show antimicrobial and anticancer properties.
Uniqueness
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of chloro and fluoro substituents, which enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFXOQAJJNYFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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